Desethylchloroquine

概要

説明

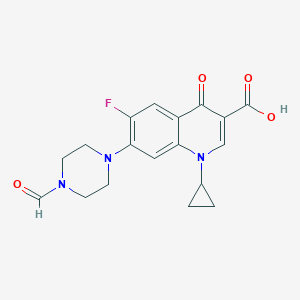

デスエチルクロロキンは、よく知られた抗マラリア薬であるクロロキンとヒドロキシクロロキン1の代謝産物です。 デスエチルクロロキンは、薬理活性およびクロロキンとヒドロキシクロロキンの代謝における役割について研究されています .

準備方法

デスエチルクロロキンは通常、クロロキンの脱アルキル化によって合成されます。 このプロセスは、クロロキンからのエチル基の除去を伴い、主にCYP2C8、CYP3A4などのシトクロムP450酵素、および限定的な範囲でCYP2D6によって媒介されます . 合成経路には、目的の脱アルキル化を達成するための特定の試薬と条件の使用が含まれます。

工業生産では、高性能液体クロマトグラフィー(HPLC)とUV検出器を組み合わせたものが、医薬品や生物試料中のクロロキンとその代謝産物(デスエチルクロロキンを含む)を定量化するために一般的に使用されます . この方法は、さまざまな用途における化合物の純度と品質を保証します。

化学反応の分析

デスエチルクロロキンは、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸化する剤によって促進されることが多い、酸素の付加または水素の除去を伴います。

還元: 通常は還元剤を使用して、水素の付加または酸素の除去を行います。

置換: さまざまな条件下で起こる可能性のある、ある官能基を別の官能基に置き換えることです。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

デスエチルクロロキンは、幅広い科学研究に適用されています。

科学的研究の応用

Desethylchloroquine has a wide range of scientific research applications:

作用機序

デスエチルクロロキンは、リソソーム活性とオートファジーを阻害することによってその効果を発揮します。 膜安定性に干渉し、シグナル伝達経路と転写活性を変化させ、その結果、サイトカイン産生の調節につながる可能性があります . 化合物の作用機序はまだ明らかになっていませんが、マラリアトロフォゾイトにおけるヘムポリメラーゼの作用を阻害し、ヘムからヘマゾインへの変換を阻止することで寄生虫を殺すことが知られています .

類似化合物との比較

デスエチルクロロキンは、クロロキンやヒドロキシクロロキンなどの他の4-アミノキノリン化合物と似ています。 特定の代謝経路と薬理活性において独特です。 類似の化合物には以下が含まれます。

クロロキン: デスエチルクロロキンが由来する親化合物です.

ヒドロキシクロロキン: クロロキンの別の代謝産物で、化学構造と薬物動態が似ています.

ビスデスエチルクロロキン: デスエチルクロロキンのさらなる脱アルキル化によって形成される別の代謝産物です.

デスエチルクロロキンのユニークな点は、シトクロムP450酵素との特異的な相互作用とその独特の薬理学的プロファイルです .

特性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033929 | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1476-52-4 | |

| Record name | (±)-Desethylchloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1476-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desethylchloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL CHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desethylchloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism of action remains incompletely understood, both chloroquine and Desethylchloroquine are believed to exert their antimalarial effects by interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , ]

ANone: The molecular formula of this compound is C17H22ClN3, and its molecular weight is 303.82 g/mol.

A: this compound, like its parent compound, is rapidly absorbed following oral administration. It exhibits extensive tissue distribution, with higher concentrations observed in the liver, spleen, kidneys, and lungs. [, , , , ]

A: The elimination half-life of this compound varies but is generally long, ranging from several days to weeks. This prolonged half-life contributes to its accumulation in the body during repeated administration. [, , , , , ]

A: Studies demonstrate that this compound can cross the placenta and is also excreted in breast milk, although at lower concentrations compared to chloroquine. [, ]

A: this compound can undergo further dealkylation to form bisthis compound (BDCQ). Both this compound and BDCQ are primarily eliminated through renal excretion. [, , ]

A: Studies indicate that hemoglobin genotype might influence this compound levels, with higher erythrocyte concentrations observed in individuals with sickle cell disease. []

A: this compound concentrations are generally higher in whole blood compared to plasma, suggesting its accumulation in blood cells. [, , ]

A: this compound exhibits comparable activity to chloroquine against chloroquine-sensitive Plasmodium falciparum strains. [, ]

A: Studies show that this compound is less effective than chloroquine against chloroquine-resistant strains, suggesting cross-resistance. [, , , ]

ANone: The provided research focuses primarily on this compound as a metabolite of chloroquine. No clinical trials specifically evaluating its efficacy as a standalone treatment are discussed.

A: While the provided research does not extensively discuss this compound's toxicity profile, its long half-life and potential for accumulation in the body highlight the need for careful monitoring during long-term chloroquine administration. [, , , ]

ANone: The research primarily focuses on short-term pharmacokinetics and antimalarial activity. Long-term effects of this compound exposure are not extensively addressed.

A: Various methods, including high-performance liquid chromatography (HPLC) with different detection techniques (fluorescence, diode array, mass spectrometry), capillary electrophoresis (CE), and thin-layer chromatography (TLC), have been employed for this compound quantification. [, , , , , , , , ]

A: Yes, analytical methods utilizing dried blood spots collected on filter paper have been developed for this compound measurement, facilitating sample collection and transportation in resource-limited settings. [, ]

A: Resistance mechanisms to this compound are likely similar to those observed for chloroquine, involving mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and Pgh1 (P-glycoprotein homolog 1) genes. These mutations can alter drug accumulation within the parasite, reducing its efficacy. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

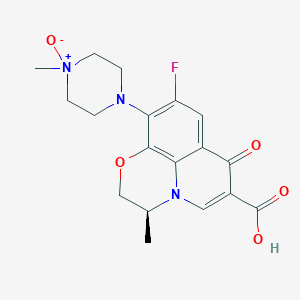

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

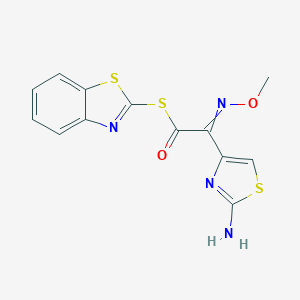

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)

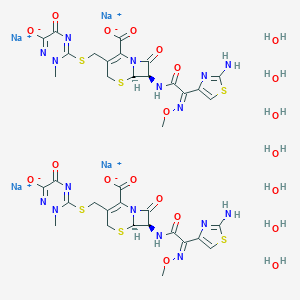

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)